molecular formula C5H11NO2 B8186431 (3S,5R)-5-Amino-tetrahydro-pyran-3-ol

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol

Cat. No.: B8186431
M. Wt: 117.15 g/mol
InChI Key: SCCVKSIEMVHVOG-UHNVWZDZSA-N
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Description

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol is a chiral compound with the molecular formula C5H11NO2. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. The compound features both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method starts with the reduction of 5-oxo-tetrahydropyran-3-yl acetate using a chiral reducing agent to ensure the correct stereochemistry. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Acyl chlorides, anhydrides, and alkyl halides.

Major Products Formed

Scientific Research Applications

(3S,5R)-5-Amino-tetrahydro-pyran-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol largely depends on its role as an intermediate in various biochemical pathways. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with molecular targets, facilitating its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-Amino-tetrahydro-pyran-3-ol: The enantiomer of (3S,5R)-5-Amino-tetrahydro-pyran-3-ol, which may exhibit different biological activities.

    5-Hydroxy-tetrahydro-pyran-3-ol: Lacks the amino group, making it less versatile in certain synthetic applications.

    Tetrahydro-pyran-3-amine:

Uniqueness

The unique combination of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in the synthesis of complex molecules. Its chiral nature also allows for the production of enantiomerically pure compounds, which is crucial in pharmaceutical research and development .

Properties

IUPAC Name

(3S,5R)-5-aminooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVKSIEMVHVOG-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC[C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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